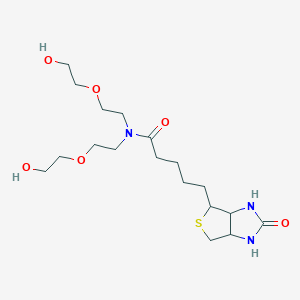

Ho-apeg4-oh n-biotin

Description

Properties

Molecular Formula |

C18H33N3O6S |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

N,N-bis[2-(2-hydroxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25) |

InChI Key |

NYEUWOGNEWCFCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for Ho Peg4 Oh N Biotin Conjugates

Holmium (Ho) Chelation Chemistry for Bioconjugate Incorporation

Design and Synthesis of Holmium-Specific Chelating Ligands

The design of holmium-specific chelating ligands is paramount for creating stable and functional bioconjugates. These ligands are engineered to have a high affinity and selectivity for the Ho³⁺ ion, ensuring that the metal is securely bound and its potentially toxic free form is sequestered. Lanthanide ions, including holmium, typically exhibit high coordination numbers and prefer to bind to ligands with multiple donor atoms, such as oxygen and nitrogen researchgate.netcapes.gov.br.

Commonly employed chelating agents for lanthanides are macrocyclic polyaminocarboxylic acids, with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) being a prominent example wikipedia.orgacs.org. DOTA's structure allows it to encapsulate lanthanide ions effectively, forming highly stable complexes with favorable kinetic and thermodynamic properties researchgate.netresearchgate.net. Modifications of DOTA and similar chelators (e.g., DTPA, NOTA) can be synthesized to introduce specific functional groups, enabling their subsequent conjugation to other molecules like PEG capes.gov.bracs.org. The specificity for holmium arises from the ligand's cavity size and the arrangement of its donor atoms, which are optimized to match the ionic radius and charge distribution of Ho³⁺ researchgate.netspectroscopyonline.com.

Methods for Lanthanide (Holmium) Coordination within Bioconjugates

The coordination of holmium to the chelating ligand, followed by its integration into the bioconjugate, is a critical step. This process typically involves either pre-forming the holmium-chelate complex and then attaching it to the PEG-biotin moiety, or synthesizing the PEG-biotin conjugate with a functionalized chelator and then performing the metalation.

Metalation reactions often require careful control of pH and reaction conditions to ensure efficient complex formation and prevent hydrolysis of the metal ion or degradation of the ligand jove.com. For instance, the metalation of DOTA derivatives with lanthanide salts (e.g., HoCl₃) is often carried out in aqueous solutions, sometimes buffered to a specific pH, to facilitate the binding of the metal ion within the ligand's coordination sphere acs.orgaacrjournals.org. The resulting holmium-chelate complex can then be conjugated to a PEG linker that is already functionalized with biotin (B1667282), or vice versa. The hydrophilic nature of chelating agents like aminopolycarboxylic acids can also aid in the excretion profile of the complex from biological systems capes.gov.brresearchgate.net.

Advanced Conjugation Reactions for Multi-Component Assembly

The assembly of the final Ho-PEG4-OH N-Biotin conjugate requires robust conjugation strategies to link the holmium-chelate unit, the PEG linker, and the biotin moiety. "Click chemistry" and amide coupling are among the most effective methods employed for such multi-component assembly due to their high yields, specificity, and mild reaction conditions bachem.comnih.govnih.govresearchgate.netinterchim.fr.

Click Chemistry: This highly efficient and bioorthogonal reaction typically involves the cycloaddition between an azide (B81097) and an alkyne group, forming a stable triazole linkage bachem.comnih.govinterchim.frrsc.orgacs.org. For the synthesis of Ho-PEG4-OH N-Biotin, a PEG linker functionalized with an azide at one end and an alkyne at the other could be used, with the holmium-chelate and biotin being attached to these respective functional groups. Alternatively, the PEG linker could be functionalized with one reactive group (e.g., azide), and the holmium-chelate or biotin could be functionalized with the complementary group (e.g., alkyne), allowing for precise coupling bachem.comresearchgate.netsigmaaldrich.com. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free variant of click chemistry that is particularly advantageous for biological applications due to its enhanced biocompatibility bachem.comrsc.orgacs.orgbiochempeg.com.

Amide Coupling: This well-established method involves the formation of a stable amide bond between a carboxylic acid group and an amine group, often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide) researchgate.netrsc.orgfrontiersin.orgunimi.it. For example, a PEG linker with a terminal amine could be coupled to a carboxylic acid-functionalized holmium-chelator, or a carboxylic acid-functionalized PEG could be coupled to an amine-functionalized biotin. The choice of coupling strategy depends on the available functional groups on the precursor molecules.

Chromatographic and Spectroscopic Methods for Conjugate Purification and Structural Elucidation

Following synthesis, rigorous purification and characterization are essential to confirm the identity, purity, and integrity of the Ho-PEG4-OH N-Biotin conjugate. A combination of chromatographic and spectroscopic techniques is typically employed jove.comfrontiersin.orgthaiscience.infoingenieria-analitica.comrsc.orgresearchgate.netnih.govrsc.orgacs.org.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is widely used for separating and quantifying PEGylated molecules and bioconjugates frontiersin.orgingenieria-analitica.comresearchgate.netacs.org. It can resolve the desired conjugate from unreacted starting materials and by-products. The presence of PEG can introduce heterogeneity, requiring optimized HPLC conditions for effective separation ingenieria-analitica.comresearchgate.net.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume, making it suitable for purifying PEGylated conjugates and assessing their size distribution thaiscience.infonih.govacs.org.

Affinity Chromatography: Techniques like immobilized metal affinity chromatography (IMAC) can be employed if the chelator or metal ion has specific binding properties, aiding in the purification of metal-containing bioconjugates thaiscience.info.

Spectroscopic Methods:

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are critical for determining the molecular weight of the conjugate, confirming the successful conjugation of all components, and assessing the degree of PEGylation jove.comfrontiersin.orgingenieria-analitica.comrsc.orgresearchgate.netacs.orgnih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, confirming the connectivity of the different molecular fragments. For lanthanide complexes, paramagnetic NMR can be used for identification acs.orgjove.com.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is indispensable for quantifying the holmium content within the conjugate, thereby confirming the successful metalation and the amount of holmium incorporated spectroscopyonline.comrsc.orgnih.govacs.orgkobv.deresearchgate.net. This technique offers high sensitivity and can detect metals at very low concentrations, making it ideal for verifying the presence and quantity of the lanthanide ion in the final product.

Table 1: Common Chelating Ligands for Lanthanides in Bioconjugation

| Ligand Name | Acronym | Key Features | Primary Application Area (in Bioconjugation) |

| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA | Macrocyclic, high thermodynamic and kinetic stability, strong affinity for lanthanides. | MRI contrast agents, radiopharmaceuticals |

| Diethylenetriaminepentaacetic acid | DTPA | Linear, good chelator for lanthanides, often used in bifunctional derivatives. | Radiopharmaceuticals, imaging agents |

| 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid | NOTA | Macrocyclic, effective for certain lanthanides, can be functionalized for conjugation. | Radiopharmaceuticals, imaging agents |

| Tris(hydroxypyridinone) | THP | High affinity and fast complexation kinetics for certain metal ions (e.g., Gallium). | Imaging agents, radiolabeling |

Table 2: Common Bioconjugation Strategies

| Reaction Type | Key Reactants | Linkage Formed | Advantages | Disadvantages |

| Click Chemistry | Azide + Alkyne | Triazole | High yield, bioorthogonal, mild conditions, specific, forms stable linkage. Copper-free variants (SPAAC) avoid metal toxicity. | Requires functionalization of reactants with azide/alkyne groups. Copper catalysis can be toxic. |

| Amide Coupling | Amine + Carboxylic Acid (activated) | Amide | Robust, stable linkage, widely applicable, well-established protocols. | Requires activation of carboxylic acid, potential for side reactions, may require protecting groups. |

| Maleimide-Thiol | Maleimide + Thiol | Thioether | Highly specific for cysteine residues, mild conditions. | Requires presence of thiol groups on one component. |

| Hydrazone Coupling | Hydrazine/Hydrazide + Aldehyde/Ketone | Hydrazone | Can be pH-sensitive, useful for specific applications. | Hydrazone bond can be less stable than triazole or amide bonds under certain physiological conditions. |

Table 3: Key Purification and Characterization Techniques

| Technique | Primary Use | Relevant to Ho-PEG4-OH N-Biotin |

| HPLC (RP-HPLC, SEC) | Separation and purification of conjugates, assessment of purity and molecular weight distribution. | Yes |

| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Determination of molecular weight, confirmation of successful conjugation of all components, assessment of PEGylation degree. | Yes |

| NMR Spectroscopy | Elucidation of detailed molecular structure, confirmation of connectivity. Paramagnetic NMR for lanthanide complexes. | Yes |

| ICP-MS | Quantification of holmium content, confirmation of metalation efficiency and amount. | Yes |

| UV-Vis Spectroscopy | Quantification of conjugation if chromophores are present, or for monitoring reaction progress. | Potentially |

| Gel Electrophoresis (PAGE) | Purification of bioconjugates, separation based on size and charge. | Yes |

| Elemental Analysis | Confirmation of elemental composition, can be used to verify metal content. | Potentially |

Molecular Recognition and Binding Dynamics of Ho Peg4 Oh N Biotin Conjugates

Exploitation of the Avidin-Biotin Interaction in Ho-PEG4-OH Conjugate Systems

While interactions with cellular receptors like SMVT are limited, the primary utility of biotin (B1667282) conjugation lies in exploiting the extraordinarily strong and specific interaction between biotin and the protein avidin (B1170675) (or its bacterial analogue, streptavidin). researchgate.netumkc.edu This interaction is a cornerstone of numerous biotechnological applications. nih.gov

The avidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kᴅ) in the range of 10⁻¹⁵ M. thermofisher.comumkc.eduthermofisher.com This affinity is significantly stronger than that of antigen-antibody interactions. umkc.edu

Avidin is a tetrameric glycoprotein, meaning it is composed of four identical subunits. umkc.eduthermofisher.com Each subunit has a deep binding pocket that can bind one molecule of biotin, allowing a single avidin molecule to bind up to four biotinylated molecules. thermofisher.comthermofisher.com The bond formation is rapid and extremely stable, remaining intact across wide ranges of pH, temperature, and in the presence of organic solvents and other denaturing agents. thermofisher.comthermofisher.com Biotin itself is a small molecule (244 Da), and its conjugation to larger molecules typically does not impair their biological function. thermofisher.com

Several biotin-binding proteins are available, each with distinct properties. While avidin is highly effective, its basic isoelectric point (pI) and glycosylation can sometimes lead to non-specific binding. thermofisher.com Streptavidin, being non-glycosylated and having a near-neutral pI, often shows lower non-specific binding. NeutrAvidin is a deglycosylated form of avidin with a neutral pI, which further minimizes non-specific interactions. thermofisher.com

| Property | Avidin | Streptavidin | NeutrAvidin | Source |

|---|---|---|---|---|

| Source | Egg White | Streptomyces avidinii | Deglycosylated Avidin | thermofisher.comthermofisher.com |

| Molecular Weight (kDa) | 67-68 | ~53 (tetramer) | ~60 | thermofisher.comthermofisher.com |

| Biotin Binding Sites | 4 | 4 | 4 | thermofisher.com |

| Dissociation Constant (Kᴅ) (M) | ~10⁻¹⁵ | ~10⁻¹⁴ | ~10⁻¹⁵ | thermofisher.com |

| Isoelectric Point (pI) | 10-10.5 | 5-6 | 6.3 | thermofisher.comthermofisher.com |

| Glycosylation | Yes | No | No | thermofisher.com |

The tetrameric nature of avidin is key to its use in signal amplification for detection assays. thermofisher.com In techniques like ELISA or immunohistochemistry, a biotinylated primary or secondary antibody can bind to the target antigen. Subsequently, an avidin-enzyme conjugate can be added. Since one avidin molecule can bind multiple biotinylated antibodies, and it can also be linked to multiple reporter enzymes, this creates a large complex at the target site, significantly amplifying the detectable signal. thermofisher.comadelaide.edu.au

This strong interaction is also ideal for affinity-based isolation and purification. nih.gov A molecule of interest, such as Ho-PEG4-OH N-Biotin, can be selectively captured from a complex mixture using avidin or streptavidin immobilized on a solid support like beads or a chromatography column. thermofisher.comthermofisher.com The high specificity of the interaction ensures a high degree of purification. The stability of the complex allows for stringent washing steps to remove non-specifically bound components. thermofisher.com

Computational Modeling and Molecular Dynamics Simulations of Recognition Processes

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide powerful tools to investigate the molecular recognition processes of biotin conjugates at an atomic level. nih.govuiuc.edu

MD simulations have been employed to study the unbinding of biotin from the avidin pocket. These simulations can reveal the specific pathways of dissociation and identify the key amino acid residues that contribute most to the binding energy through hydrogen bonds and van der Waals interactions. uiuc.edu Such studies have also quantified the conformational changes that occur within the protein upon ligand binding, for example, showing that flexible loops near the binding site adopt a more "closed" conformation when biotin is bound. researchgate.net

Docking simulations are frequently used in the design of biotin conjugates to optimize the architecture, particularly the linker length. nih.gov By modeling the interaction of conjugates with different PEG linkers (e.g., PEG2, PEG4, PEG8) with a target receptor or protein, researchers can predict which linker length provides the optimal balance of flexibility and binding affinity, avoiding steric clashes while ensuring the biotin moiety can effectively reach its binding site. nih.gov For instance, simulations can show that a linker is too short, preventing proper binding, or that a very long linker might fold back on itself or interact non-specifically. nih.gov These computational insights are invaluable for the rational design of conjugates like Ho-PEG4-OH N-Biotin for specific applications.

| Computational Method | System Studied | Key Findings | Source |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Unbinding of biotin from avidin | Revealed unbinding pathways, identified key residues for adhesion, and quantified rupture forces. | uiuc.edu |

| Molecular Dynamics (MD) Simulation | Avidin-biotin complex | Demonstrated conformational changes (open to closed state) in protein loops (L3,4 and L5,6) upon biotin binding. | researchgate.net |

| Docking Simulation | Biotin-PEG-naphthalimide conjugates with DNA | Optimized the PEG linker length (PEG4 found to be optimal) for effective intercalation and binding with DNA. | nih.gov |

| Molecular Dynamics (MD) Simulation | Biotin Carboxylase Enzyme | Identified hinge regions for conformational changes upon ATP binding and characterized protein-metal interactions. | nih.gov |

Mechanisms of Targeted Cellular Uptake and Intracellular Trafficking of Ho Peg4 Oh N Biotin Systems

Receptor-Mediated Endocytosis Pathways Governing Cellular Internalization

The primary mechanism for the cellular entry of biotin-conjugated systems like Ho-PEG4-OH N-Biotin is receptor-mediated endocytosis, a process initiated by the binding of the biotin (B1667282) ligand to specific receptors on the cell surface. The most well-characterized of these is the sodium-dependent multivitamin transporter (SMVT), a protein often overexpressed in various cancer cells to meet their high demand for biotin, a crucial coenzyme for cell growth and proliferation. nih.govnih.gov

However, the engagement of SMVT by biotin conjugates is a subject of ongoing investigation. Recognition by SMVT typically requires the free carboxyl group of biotin's valeric acid side chain. nih.gov In many bioconjugates, including presumably Ho-PEG4-OH N-Biotin, this carboxyl group is consumed in forming an amide bond with the PEG linker. This structural modification raises questions about whether SMVT is the primary transporter for such conjugates. nih.gov

Research findings suggest that alternative pathways may be involved:

SMVT-Independent Uptake: Studies using biotinylated molecules where the carboxyl group is blocked have still shown significant cellular uptake, which was not always competitively inhibited by excess free biotin. This points toward the existence of other, as-yet-unidentified receptors or transport mechanisms that recognize the biotin moiety even when conjugated. nih.govnih.gov

Vesicular Transport: Regardless of the specific receptor, the internalization process for biotinylated macromolecules predominantly occurs via endocytosis. Following binding to the cell surface, the bioconjugate is enveloped by the plasma membrane, which then pinches off to form intracellular vesicles. elifesciences.org Microscopic examination of cells treated with biotinylated quantum dots revealed initial clustering on the cell surface, followed by appearance within subcellular vesicles over time, confirming an endosomal uptake mechanism. nih.gov

Endocytic Pathways: The specific endocytic route can vary. While clathrin-mediated endocytosis is a common pathway for receptor-mediated uptake, other mechanisms such as caveolae-dependent endocytosis have also been implicated. elifesciences.orgnih.gov For instance, biotin-targeted non-covalent complexes have been shown to preferentially use dynamin- and caveolae-dependent pathways, effectively switching from the clathrin-dependent entry route of the free protein cargo. nih.gov

Competition assays are frequently used to probe the specificity of uptake. In these experiments, the uptake of the biotinylated conjugate is measured in the presence of an excess of molecules that are known to interact with biotin transporters.

| Cell Line | Biotinylated Compound | Competitor Molecule | Observed Effect on Uptake | Reference |

|---|---|---|---|---|

| Human Keratinocytes | [³H]biotin | Unlabelled Biotin | Significant decrease to 45.2% of control | nih.gov |

| Human Keratinocytes | [³H]biotin | Desthiobiotin | Significant decrease to ~35% of control | nih.gov |

| Human Keratinocytes | [³H]biotin | Pantothenic Acid | Significant decrease to 39.2% of control | nih.gov |

| MCF-7 | Biotin-conjugated CO prodrug | Biotin analog lacking carboxyl group | Dose-dependent competitive inhibition | nih.gov |

These findings collectively indicate that while receptor-mediated endocytosis is the governing principle of Ho-PEG4-OH N-Biotin internalization, the precise receptors and pathways may be more varied than initially assumed and are not exclusively reliant on SMVT. nih.gov

Role of PEGylation in Modulating Bioconjugate Biodistribution and Cellular Entry

The inclusion of a tetra-polyethylene glycol (PEG4) linker in the Ho-PEG4-OH N-Biotin structure plays a multifaceted role in its biological activity, influencing its solubility, biodistribution, and interaction with cells. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in drug delivery to improve pharmacokinetic properties. nih.govnih.gov

The primary roles of the PEG4 linker are:

Improved Solubility and Stability: The hydrophilic PEG4 chain enhances the water solubility of the entire conjugate, which is crucial for its administration and transport in aqueous biological fluids. lumiprobe.com

Steric Hindrance and Shielding: PEG chains can form a hydrophilic cloud around the bioconjugate. This can provide a steric barrier that reduces non-specific interactions with proteins (opsonization), potentially decreasing uptake by the mononuclear phagocyte system and prolonging circulation time in the bloodstream. nih.gov However, this effect is complex, and some studies report that PEGylation does not always decrease protein adsorption and can, in some contexts, even activate the complement system. nih.govmdpi.com

Flexible Spacer: The PEG4 linker acts as a flexible spacer arm that separates the bulky holmium payload from the biotin targeting moiety. axispharm.com This separation can reduce steric hindrance, allowing the biotin ligand to adopt an optimal orientation for binding to its receptor, which can be crucial for efficient recognition and internalization. lumiprobe.com

| Protein Type | Modification | Effect on Intracellular Uptake (A549 cells) | Reference |

|---|---|---|---|

| Cationic (Lysozyme) | PEGylation | Decreased | nih.gov |

| Cationic (Lysozyme) | Biotin-PEGylation | Decreased | nih.gov |

| Anionic (BSA) | PEGylation | Interfered with uptake | nih.gov |

| Anionic (BSA) | Biotin-PEGylation | Elevated / Improved | nih.govnih.gov |

Thus, the PEG4 linker in Ho-PEG4-OH N-Biotin is a critical design element that balances improved biodistribution with potentially altered cellular uptake dynamics, the net effect of which depends on the interplay between the linker, the payload, and the specific cellular environment. nih.gov

Subcellular Fate and Trafficking Pathways Post-Internalization

Once the Ho-PEG4-OH N-Biotin conjugate is internalized within an endocytic vesicle, its journey continues inside the cell. The subcellular fate of the bioconjugate is a critical determinant of its ultimate therapeutic or diagnostic efficacy, as the holmium payload must reach its intended site of action. The trafficking process is complex and involves sorting through various intracellular compartments. nih.gov

Following internalization, the vesicles containing the bioconjugate typically fuse with early endosomes. mdpi.com These organelles serve as the primary sorting stations of the endocytic pathway. From the early endosome, the Ho-PEG4-OH N-Biotin conjugate can be directed along several pathways: nih.govmdpi.com

Recycling Pathway: The conjugate could be sorted into recycling endosomes and transported back to the plasma membrane, where it is released from the cell. This pathway would limit the intracellular accumulation and effectiveness of the compound.

Lysosomal Degradation: The conjugate can be trafficked from early endosomes to late endosomes, which then mature into or fuse with lysosomes. Lysosomes are acidic organelles containing a host of degradative enzymes. This is often the default pathway for extracellular material and would likely lead to the breakdown of the bioconjugate and degradation of the biotin and PEG components.

Endosomal Escape: For the holmium payload to reach cytosolic or nuclear targets, it must escape the confines of the endo-lysosomal pathway before degradation. The mechanism of endosomal escape is a significant challenge in drug delivery. It is thought that some molecules can disrupt the endosomal membrane, allowing their contents to be released into the cytoplasm.

Nuclear Transport: Some evidence suggests that endocytosed cargo can be transported to the nucleus. mdpi.com Late endosomes have been observed entering invaginations of the nuclear envelope, potentially providing a direct route for the delivery of their contents into the nucleoplasm. mdpi.com

The specific route taken by the Ho-PEG4-OH N-Biotin conjugate depends on a variety of factors, including the cell type, the specific receptors involved in its uptake, and the physicochemical properties of the conjugate itself. mdpi.com Biochemical methods using cell-surface biotinylation with cleavable reagents allow researchers to track the fate of internalized proteins, distinguishing between molecules that are recycled to the surface and those that are retained or degraded within the cell. nih.govnih.gov

Assessment of Target Specificity and Off-Target Interactions in Complex Biological Milieus

The effectiveness of a targeted agent like Ho-PEG4-OH N-Biotin hinges on its ability to selectively accumulate in target cells while avoiding healthy tissues. Assessing this target specificity and characterizing potential off-target interactions is crucial.

Target Specificity: Specificity is conferred by the biotin ligand, which is intended to bind to receptors that are overexpressed on target cells, such as cancer cells. nih.gov The primary method for assessing this specificity in vitro is through competitive inhibition assays. nih.govnih.gov In these experiments, target cells are incubated with the Ho-PEG4-OH N-Biotin conjugate in the presence and absence of a large excess of free biotin. A significant reduction in the uptake of the conjugate in the presence of free biotin indicates that both molecules are competing for the same receptor, confirming target-specific uptake. nih.gov If uptake is unaffected, it may suggest that a non-specific mechanism or a different, non-biotin receptor is responsible for internalization. nih.gov

Off-Target Interactions: In a complex biological environment such as the bloodstream, the bioconjugate is exposed to a multitude of proteins and cells, leading to potential off-target interactions.

Protein Corona: Upon entering the bloodstream, nanoparticles and bioconjugates rapidly become coated with a layer of biomolecules, primarily proteins, forming what is known as a "protein corona." nih.govmdpi.com This corona can alter the size, charge, and surface chemistry of the conjugate, effectively creating a new biological identity that may no longer be recognized by the intended target receptor. nih.gov The protein corona can also mediate uptake by non-target cells, particularly macrophages of the mononuclear phagocyte system in the liver and spleen, leading to sequestration and reduced tumor accumulation. mdpi.com

The assessment of these interactions involves both in vitro and in vivo studies. In vitro, cellular uptake can be measured in cell lines with low or no expression of the target receptor. In vivo, biodistribution studies in animal models are essential to determine the accumulation of the conjugate in the target tissue versus major organs like the liver, spleen, kidneys, and lungs. nih.govmdpi.com These studies reveal the real-world targeting efficiency and clearance profile of the bioconjugate.

Academic Research Applications in Molecular Imaging with Ho Peg4 Oh N Biotin Conjugates

Development of Holmium-Based Imaging Probesnih.govresearchgate.net

Holmium (Ho) has emerged as a promising element for the development of multimodal imaging probes due to its intrinsic paramagnetic properties and high X-ray attenuation coefficient resulting from its high atomic number (Z=67). nih.govresearchgate.net Researchers have focused on creating holmium-based nanoparticles and microspheres that can be functionalized for targeted delivery and enhanced biocompatibility. nih.govresearchgate.net

Near-Infrared Fluorescence (NIRF) Imaging with Biotin-Targeted Conjugatesnih.govresearchgate.net

Near-infrared fluorescence (NIRF) imaging is a powerful modality for in vivo studies due to the deep tissue penetration of NIR light (650-1700 nm) and low autofluorescence in biological tissues, which results in a high signal-to-background ratio. nih.gov The development of NIRF probes often involves conjugating a fluorescent dye to a targeting moiety that recognizes specific disease biomarkers. nih.govresearchgate.net

In the context of a Ho-PEG4-OH N-Biotin conjugate, a multimodal probe for combined NIRF and other imaging modalities could be created. While holmium itself is not fluorescent, the conjugate's structure, particularly the terminal hydroxyl group or other reactive sites, could be further functionalized by attaching a NIR fluorophore. The biotin (B1667282) component would then direct this multimodal probe to target tissues, allowing for visualization via NIRF imaging. This approach leverages the high sensitivity of fluorescence imaging for surface or shallow-tissue visualization while using holmium's properties for other imaging techniques that offer greater spatial resolution or depth penetration, such as MRI or radionuclide imaging. nih.gov

Magnetic Resonance Imaging (MRI) Contrast Agent Developmentresearchgate.netradboudumc.nl

Holmium is a paramagnetic lanthanide, making it a suitable candidate for the development of Magnetic Resonance Imaging (MRI) contrast agents. nih.govresearchgate.net Unlike gadolinium-based agents which primarily act as T1 (positive) contrast agents, holmium compounds typically function as T2 (negative) contrast agents, causing a darkening of the image in T2-weighted sequences. researchgate.net This property stems from holmium's high magnetic moment and its ability to induce significant local magnetic field inhomogeneities, leading to a rapid dephasing of proton spins and a shortened T2 relaxation time. researchgate.net

Research has demonstrated the feasibility of using holmium-based nanoparticles, such as PEG-modified holmium fluoride (PEG-HoF3 NPs), as effective T2-weighted MRI contrast agents. nih.govresearchgate.net The paramagnetic nature of holmium has also been exploited in the form of holmium-166 (¹⁶⁶Ho) microspheres, which can be visualized and quantified with MRI. mdpi.comnih.gov This dual capability allows for both radiotherapy and MRI-based tracking of the therapeutic agent. radboudumc.nlmdpi.com A Ho-PEG4-OH N-Biotin conjugate would therefore be developed as a targeted T2 contrast agent, where the biotin directs the holmium to specific cells or tissues, enabling enhanced MRI visualization of those targets.

| Feature | Holmium-Based MRI Agents | Gadolinium-Based MRI Agents |

| Contrast Type | Primarily T2 (Negative) Contrast | Primarily T1 (Positive) Contrast |

| Image Effect | Darkening of T2-weighted images | Brightening of T1-weighted images |

| Mechanism | Shortens T2 relaxation time | Shortens T1 relaxation time |

| Key Property | Paramagnetism | Paramagnetism |

Radionuclide Imaging (e.g., SPECT, PET) Applications with Holmium Isotopes

The radioisotope holmium-166 (¹⁶⁶Ho) is a key component in the development of agents for radionuclide imaging and therapy (theranostics). nih.gov ¹⁶⁶Ho decays with a half-life of 26.8 hours, emitting high-energy beta particles suitable for radiotherapy and gamma photons that can be detected by Single Photon Emission Computed Tomography (SPECT). nih.gov The primary gamma photon emission used for SPECT imaging is at 81 keV. nih.gov

This dual emission profile allows ¹⁶⁶Ho-based agents, such as radioactive microspheres used in liver cancer treatment, to be imaged with SPECT post-administration to confirm their location and quantify their distribution for dosimetry calculations. nih.govnih.gov This ensures that the therapeutic radiation is delivered accurately to the target tumor tissue. nih.gov A conjugate like Ho-PEG4-OH N-Biotin, when synthesized with the ¹⁶⁶Ho isotope, could function as a targeted radiopharmaceutical. The biotin would guide the agent to tumor cells, and the ¹⁶⁶Ho would allow for both SPECT imaging to verify targeting and simultaneous delivery of a therapeutic radiation dose.

| Holmium-166 (¹⁶⁶Ho) Property | Value / Description |

| Half-life | 26.8 hours |

| Beta Emissions (Max Energy) | 1.77 MeV (50.5%), 1.85 MeV (48.2%) |

| Primary Gamma Emission for SPECT | 80.57 keV (6.55% abundance) |

| Imaging Modality | SPECT |

| Therapeutic Application | Beta-emitter for Radiotherapy |

Imaging of Specific Biological Biomarkers and Physiological Processesnih.gov

The "N-Biotin" component of the Ho-PEG4-OH N-Biotin conjugate is a targeting ligand designed to bind to specific biological biomarkers. Biotin, also known as vitamin B7, has a very high affinity for the biotin receptor, specifically the sodium-dependent multivitamin transporter (SMVT), which is responsible for cellular uptake. Many types of cancer cells, including ovarian, colon, breast, and lung cancers, overexpress this receptor to meet their increased metabolic demands for vitamins.

By incorporating biotin into an imaging probe, the probe can be selectively delivered to these cancer cells, allowing for targeted imaging of tumors. nih.gov This approach enables the visualization of tumor location, size, and metastasis. Furthermore, the level of probe accumulation can potentially provide information about the expression level of the biotin receptor, offering insights into the tumor's phenotype and aggressiveness. This targeted strategy enhances the contrast between cancerous and healthy tissue, improving diagnostic accuracy compared to non-targeted agents.

Quantitative Imaging Methodologies for Spatiotemporal Distribution Assessmentnih.gov

A critical aspect of molecular imaging is the ability to quantify the concentration and location of a probe over time, known as spatiotemporal distribution assessment. Holmium-based probes are well-suited for such quantitative analysis.

In radionuclide imaging with ¹⁶⁶Ho, SPECT/CT allows for the accurate quantification of radioactivity concentration within a given volume of tissue. nih.gov This is essential for dosimetry, where the absorbed radiation dose to both the tumor and healthy organs is calculated to evaluate treatment efficacy and toxicity. nih.govresearchgate.net Standardized imaging and reconstruction protocols are being developed to ensure that these quantitative measurements are accurate and reproducible across different imaging centers. nih.gov

In MRI, the signal change induced by holmium-based contrast agents is dependent on their concentration in the tissue. mdpi.comnih.gov By calibrating the MRI signal intensity against known concentrations of the holmium agent, it is possible to generate quantitative maps of the probe's distribution. mdpi.com Studies with ¹⁶⁶Ho microspheres have shown that their detectability in near real-time MRI is dependent on both holmium concentration and flow speed, supporting the potential for quantitative assessment during administration. mdpi.comnih.gov These quantitative methodologies are vital for understanding the pharmacokinetics of Ho-PEG4-OH N-Biotin conjugates and for optimizing their use in diagnostic and theranostic applications.

Theranostic Research Potential of Ho Peg4 Oh N Biotin Constructs

Principles of Biotin-Targeted Radionuclide Therapy Utilizing Holmium Isotopes

The foundation of biotin-targeted radionuclide therapy lies in the exceptionally strong and specific molecular recognition between biotin (B1667282) and its binding proteins, primarily streptavidin and avidin (B1170675). This interaction, characterized by one of the strongest non-covalent binding affinities known in nature, with dissociation constants (Kd) typically in the range of 10-14 to 10-15 M, provides a highly reliable system for molecular targeting thermofisher.comharvard.edunih.govnih.govsnmjournals.orgnih.govresearchgate.net. This robust binding is largely unaffected by variations in pH, temperature, or organic solvents, ensuring stability in biological environments thermofisher.com.

In the context of radionuclide therapy, this high-affinity interaction can be leveraged in several ways. Biotin can be conjugated to targeting molecules, such as antibodies or peptides, which then bind to specific cellular receptors overexpressed on diseased cells. Alternatively, avidin or streptavidin can be pre-conjugated to targeting vectors, which are then administered to the patient to accumulate at the target site. Subsequently, a radiolabeled biotin molecule is introduced, which binds with high specificity to the immobilized avidin/streptavidin, thereby delivering the therapeutic radionuclide directly to the target snmjournals.orgnih.govresearchgate.netnih.govresearchgate.net.

Holmium isotopes, particularly Holmium-166 (Ho-166), are attractive candidates for targeted radionuclide therapy due to their therapeutic potential. Ho-166 emits beta-minus particles, which are effective in inducing cell death through localized energy deposition, a mechanism crucial for destroying cancerous cells acs.orgmdpi.comthno.orgkns.orgontosight.aiacs.orgmdpi.comnih.govresearchgate.netresearchgate.net. By conjugating a holmium-chelator complex to a molecule that is either biotinylated or designed to bind to a biotinylated scaffold, constructs like Ho-PEG4-OH N-Biotin can be created. The polyethylene (B3416737) glycol (PEG) linker, such as PEG4-OH, often enhances the pharmacokinetic properties of the construct, improving stability and potentially reducing non-specific uptake, while the N-biotin moiety serves as the critical anchor for the biotin-streptavidin targeting system rsc.orgmdpi.commdpi.com. This strategic design allows for the targeted delivery of the therapeutic holmium payload to specific cellular targets.

Synergistic Integration of Diagnostic Imaging and Therapeutic Delivery

The theranostic paradigm aims to unify diagnostic imaging and therapeutic delivery, enabling image-guided treatment and personalized patient management. Holmium-166 (Ho-166) is particularly well-suited for this dual role, as it emits both therapeutic beta particles and gamma rays that can be utilized for imaging acs.orgmdpi.comthno.orgkns.orgontosight.aiacs.orgnih.govresearchgate.netresearchgate.netnih.gov. The gamma emissions, with key energies around 81 keV acs.orgacs.orgnih.gov, allow for Single-Photon Emission Computed Tomography (SPECT) imaging, which provides visualization of the radiopharmaceutical's biodistribution and can aid in dosimetry calculations acs.orgmdpi.comacs.orgnih.govopenmedscience.com. Furthermore, holmium's paramagnetic properties offer potential for Magnetic Resonance Imaging (MRI) visualization, providing complementary anatomical detail mdpi.comnih.govx-mol.net.

Constructs designed around the Ho-PEG4-OH N-Biotin framework can exploit these dual capabilities. The biotin-streptavidin targeting mechanism can be employed with either a diagnostic or a therapeutic holmium isotope, or even with different imaging modalities attached to the same targeting scaffold. This allows for a unified targeting strategy across diagnostic and therapeutic phases. For instance, imaging can confirm the accumulation of the biotinylated construct at the tumor site, ensuring target engagement and optimal distribution before the therapeutic dose is delivered. This image-guided approach is central to theranostics, enabling precise treatment planning and potentially improving therapeutic outcomes while minimizing off-target effects thno.orgopenmedscience.com. Research in this area focuses on developing agents where the same targeting moiety can be utilized for both diagnostic imaging and therapeutic delivery, maximizing the efficiency and specificity of the theranostic approach mdpi.comnih.gov.

Considerations for Radionuclide Decay Characteristics and Energy Deposition in Research Models

The therapeutic efficacy of holmium-based constructs is intrinsically linked to the decay characteristics of the specific holmium isotope employed, most notably Ho-166. Ho-166 possesses a half-life of approximately 26.8 hours acs.orgontosight.aiacs.orgmdpi.comnih.govresearchgate.networld-nuclear.org, which is suitable for allowing sufficient time for administration, distribution to the target site, and therapeutic action, while also facilitating relatively rapid clearance. Its primary emissions include beta-minus particles, with maximum energies reported around 1.77-1.85 MeV mdpi.com or 1854.9 keV researchgate.net, and gamma rays, such as those at approximately 81 keV acs.orgacs.orgnih.gov.

The beta particles emitted by Ho-166 are crucial for its therapeutic function. These charged particles deposit their energy over a specific range within tissues, typically several millimeters (e.g., ~8.7 mm researchgate.net), leading to localized cellular damage, DNA fragmentation, and ultimately, cell death mdpi.comviamedica.plopenmedscience.com. This characteristic makes beta-emitters like Ho-166 effective for targeting macroscopic tumor volumes. The energy deposition profile is a critical factor in determining the therapeutic index, aiming to maximize damage to tumor cells while sparing surrounding healthy tissues.

In research settings, these decay characteristics are meticulously evaluated through preclinical studies. Biodistribution studies track the uptake and clearance of the radiopharmaceutical in animal models, while dosimetry studies aim to quantify the absorbed radiation dose to both target tissues and critical organs radboudumc.nltijdschriftvoornucleairegeneeskunde.nltracercro.comnih.gov. These investigations are essential for understanding the radiobiological effects, correlating physical decay properties with biological outcomes, and optimizing treatment strategies. For example, studies on beta-emitters like Yttrium-90 (Y-90) and Lutetium-177 (Lu-177) provide context for the energy deposition and range considerations relevant to Ho-166 viamedica.plmdpi.com.

Compound Names Table

Ho-PEG4-OH N-Biotin

Holmium-166 (Ho-166)

Biotin

Streptavidin

Avidin

Polyethylene Glycol (PEG)

Holmium-165 (Ho-165)

Yttrium-90 (Y-90)

Lutetium-177 (Lu-177)

Data Tables

Table 1: Properties of Holmium-166 (Ho-166) for Theranostic Applications

| Property | Value | Source Reference(s) |

| Isotope | Holmium-166 (166Ho) | acs.orgontosight.aiacs.org |

| Half-life | ~26.8 hours | acs.orgontosight.aiacs.orgmdpi.comworld-nuclear.org |

| Primary Emission Type | Beta-minus (β-) | acs.orgmdpi.comthno.orgkns.orgontosight.aiacs.org |

| Max Beta Energy | ~1.85 MeV (49%), ~1.77 MeV (50%) | mdpi.com |

| Therapeutic Range | ~8.7 mm in soft tissue | researchgate.net |

| Imaging Emission Type | Gamma (γ) | acs.orgmdpi.comthno.orgkns.orgontosight.aiacs.org |

| Key Gamma Energy | ~81 keV | acs.orgacs.orgnih.gov |

| Paramagnetic Properties | Yes (for MRI visualization) | mdpi.comnih.govx-mol.net |

Table 2: Biotin-Streptavidin Binding Characteristics

| Binding Pair | Affinity Constant (Kd) | Binding Strength | Binding Rate | Stability | Source Reference(s) |

| Biotin-Streptavidin | ~10-14 to 10-15 M | Strongest known non-covalent biological interaction | Rapid | Unaffected by extremes of pH, temperature, solvents | thermofisher.comharvard.edunih.govnih.govsnmjournals.orgnih.gov |

| Biotin-Avidin | ~10-15 M | Strong | Rapid | Unaffected by extremes of pH, temperature, solvents | thermofisher.comharvard.edunih.govnih.govnih.gov |

Table 3: Illustrative Research Principles in Theranostic Constructs

| Principle | Application Example | Key Benefit | Source Reference(s) |

| Biotin-Streptavidin Targeting | Pretargeted radioimmunotherapy using antibody-streptavidin conjugates and radiolabeled biotin. | High specificity, rapid clearance of unbound agents, enhanced tumor-to-non-tumor ratios. | snmjournals.orgnih.govresearchgate.netnih.govresearchgate.net |

| Holmium-166 Theranostics | Ho-166 microspheres for radioembolization of liver tumors, enabling therapy and SPECT/MRI imaging. | Dual-modality capability for image-guided therapy, precise dosimetry. | acs.orgmdpi.comacs.orgnih.govopenmedscience.com |

| PEG Linkers in Nanoconjugates | PEG-biotin linkers functionalized on nanoparticles or other carriers. | Improved stability, reduced non-specific binding, enhanced targeting efficiency, stealth properties. | rsc.orgmdpi.commdpi.com |

| Theranostic Integration | Using the same targeting moiety to deliver diagnostic (imaging) and therapeutic (radionuclide) payloads. | Personalized treatment, confirmation of target engagement before therapy, optimized therapeutic index. | thno.orgopenmedscience.com |

| Radionuclide Decay for Therapy/Imaging | Utilizing beta emissions for therapeutic cell killing and gamma emissions for SPECT imaging (e.g., Ho-166). | Localized radiation delivery, real-time monitoring of distribution and dose. | acs.orgmdpi.comthno.orgkns.orgacs.orgnih.gov |

In Vitro and Ex Vivo Methodologies for Evaluating Ho Peg4 Oh N Biotin Conjugates

Cellular Assays for Binding, Internalization, and Receptor Specificity

Cellular assays are fundamental in determining how Ho-PEG4-OH N-Biotin interacts with cells, specifically its ability to bind to the cell surface, be internalized, and its specificity for particular cellular receptors.

Competitive ligand binding assays are employed to determine the binding affinity and specificity of Ho-PEG4-OH N-Biotin for its target receptor, often the biotin (B1667282) receptor (sodium-dependent multivitamin transporter, SMVT), which is overexpressed in certain cancer cells. In these assays, the ability of the Ho-PEG4-OH N-Biotin conjugate to displace a known radiolabeled or fluorescently-labeled biotin ligand from its receptor on the cell surface is measured.

The general principle involves incubating cells that express the target receptor with a constant concentration of a labeled biotin derivative and varying concentrations of the unlabeled Ho-PEG4-OH N-Biotin. The amount of labeled ligand that remains bound to the cells is then quantified. A decrease in the signal from the labeled ligand with increasing concentrations of Ho-PEG4-OH N-Biotin indicates competitive binding. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of Ho-PEG4-OH N-Biotin required to displace 50% of the labeled ligand. The IC50 value is inversely proportional to the binding affinity of the conjugate.

Table 1: Representative Data from a Competitive Ligand Binding Assay

| Concentration of Ho-PEG4-OH N-Biotin (nM) | Percent of Labeled Biotin Bound |

|---|---|

| 0.1 | 98% |

| 1 | 92% |

| 10 | 75% |

| 100 | 52% |

| 1000 | 28% |

This table illustrates the expected trend in a competitive binding assay, where increasing concentrations of the unlabeled conjugate lead to a decrease in the binding of the labeled ligand.

Flow cytometry and confocal microscopy are powerful techniques to visualize and quantify the binding and internalization of Ho-PEG4-OH N-Biotin at the single-cell level.

Flow Cytometry: This technique allows for the rapid analysis of a large population of cells. To assess binding, cells are incubated with a fluorescently-labeled version of Ho-PEG4-OH N-Biotin or a secondary detection agent that binds to the conjugate (e.g., fluorescently-labeled streptavidin). The fluorescence intensity of individual cells is then measured as they pass through the flow cytometer. An increase in fluorescence intensity compared to control cells indicates binding of the conjugate. To study internalization, a quenching agent can be added to the cell suspension that extinguishes the fluorescence of the surface-bound conjugate, leaving only the internalized fluorescence to be detected.

Confocal Microscopy: This imaging technique provides high-resolution images of cells, allowing for the visualization of the subcellular localization of the conjugate. researchgate.net Cells are treated with a fluorescently-labeled Ho-PEG4-OH N-Biotin and then imaged. By acquiring optical sections through the cell, it is possible to determine whether the conjugate is localized on the cell membrane, within the cytoplasm, or in specific organelles. researchgate.net Co-localization studies with fluorescent markers for specific cellular compartments (e.g., endosomes, lysosomes) can provide insights into the internalization pathway.

Table 2: Illustrative Findings from Flow Cytometry and Confocal Microscopy

| Assay | Parameter Measured | Illustrative Finding | Implication |

|---|---|---|---|

| Flow Cytometry | Mean Fluorescence Intensity | Significant increase in fluorescence in treated cells vs. control. | Demonstrates binding of Ho-PEG4-OH N-Biotin to the cell population. |

| Confocal Microscopy | Subcellular Localization | Punctate fluorescence pattern observed within the cytoplasm after incubation. | Suggests internalization of the conjugate, likely via endocytosis. |

Biochemical Assays for Studying Molecular Interactions (e.g., Protein-Ligand, Nucleic Acid Interactions)

Biochemical assays are crucial for understanding the direct molecular interactions of Ho-PEG4-OH N-Biotin with its purified target molecules in a cell-free system. A primary interaction of interest is the binding of the biotin moiety to avidin (B1170675) or streptavidin, which is one of the strongest known non-covalent biological interactions.

Assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify the binding affinity (dissociation constant, Kd), association rate (kon), and dissociation rate (koff) of Ho-PEG4-OH N-Biotin to its target protein. In a typical SPR experiment, the target protein (e.g., streptavidin) is immobilized on a sensor chip, and a solution containing Ho-PEG4-OH N-Biotin is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the amount of bound conjugate.

If the "Ho" component has DNA-binding properties, electrophoretic mobility shift assays (EMSA) or fluorescence-based DNA binding assays could be employed to study interactions with nucleic acids.

Table 3: Representative Kinetic Parameters from a Biochemical Binding Assay (SPR)

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kon) | 1.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 2.0 x 10⁻⁴ | s⁻¹ |

This table provides an example of the types of quantitative data that can be obtained from biochemical assays to characterize the binding kinetics of the conjugate to its target.

Ex Vivo Biodistribution Studies in Pre-Clinical Models

Ex vivo biodistribution studies are essential for determining the organ and tissue distribution of Ho-PEG4-OH N-Biotin after it has been administered to a preclinical model, such as a mouse. acs.org These studies provide critical information about the targeting efficacy and clearance profile of the conjugate.

In a typical study, the Ho-PEG4-OH N-Biotin, which is often radiolabeled with a gamma-emitting isotope of Holmium (e.g., ¹⁶⁶Ho), is administered to the animal model. At various time points after administration, the animals are euthanized, and major organs and tissues are harvested, weighed, and the amount of radioactivity in each sample is measured using a gamma counter. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the conjugate's accumulation in the target tissue (e.g., a tumor) versus non-target organs.

Table 4: Illustrative Ex Vivo Biodistribution Data (%ID/g) at 24 hours Post-Injection

| Organ/Tissue | % Injected Dose per Gram (Mean ± SD) |

|---|---|

| Blood | 1.2 ± 0.3 |

| Heart | 0.8 ± 0.2 |

| Lungs | 2.1 ± 0.5 |

| Liver | 5.4 ± 1.1 |

| Spleen | 1.8 ± 0.4 |

| Kidneys | 15.2 ± 2.5 |

| Tumor | 8.9 ± 1.5 |

This representative data illustrates how a biodistribution study can reveal the accumulation of the conjugate in different tissues, with higher accumulation in the kidneys suggesting renal clearance and significant accumulation in the tumor indicating targeting efficacy.

Advanced Cell Culture Models (e.g., 3D Spheroids, Organoids) for Comprehensive Evaluation

To better mimic the complex in vivo environment of tissues, advanced 3D cell culture models like spheroids and organoids are increasingly being used to evaluate therapeutic and diagnostic agents. nih.govmdpi.comnih.gov These models provide a more physiologically relevant context compared to traditional 2D cell cultures, as they recapitulate cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients found in tissues. nih.gov

Spheroids: These are 3D aggregates of cancer cells that can be used to model small, avascular tumors. mdpi.com Spheroids can be used to assess the penetration of Ho-PEG4-OH N-Biotin into a tumor-like mass and to evaluate its efficacy in a more realistic setting. The distribution of the conjugate within the spheroid can be analyzed using imaging techniques like confocal microscopy on sectioned spheroids.

Organoids: These are more complex 3D structures derived from stem cells that can self-organize to resemble the structure and function of a specific organ. acs.orgnih.gov Patient-derived tumor organoids, for example, can be used to test the efficacy of Ho-PEG4-OH N-Biotin on a model that closely mirrors the patient's own tumor. acs.orgnih.gov

Table 5: Comparison of Cell Culture Models for Evaluating Ho-PEG4-OH N-Biotin

| Model | Key Features | Advantages for Evaluation |

|---|---|---|

| 2D Monolayer | Cells grown on a flat surface. | High-throughput screening, ease of use. |

| 3D Spheroids | Spherical aggregates of cells. | Mimics tumor microenvironment, allows for penetration studies. |

| Organoids | Self-organizing 3D structures resembling organs. | High physiological relevance, potential for personalized medicine applications. acs.orgnih.gov |

By employing these advanced models, a more comprehensive and predictive evaluation of the behavior and potential efficacy of Ho-PEG4-OH N-Biotin can be achieved before moving into more complex in vivo studies.

Future Perspectives and Research Challenges in Ho Peg4 Oh N Biotin Conjugate Development

Optimization of Linker Chemistry and Architecture for Enhanced Bioconjugate Performance

Key research areas include:

Modulating Hydrophilicity: While PEG is known to enhance solubility, the optimal length and structure of the PEG chain must be determined for each specific application. americanpharmaceuticalreview.com The addition of polar groups like polycarboxyls or negatively charged sulfonates to the linker backbone is being explored to further counteract the hydrophobicity of certain payloads and reduce aggregation. americanpharmaceuticalreview.com

Linker Stability and Cleavage: The ideal linker must be stable in circulation to prevent premature release of the holmium payload but allow for its release at the target site. nih.govbiopharminternational.com Research is ongoing into linkers that are sensitive to the unique physiological conditions of the target microenvironment, such as low pH or the presence of specific enzymes. nih.gov For instance, incorporating protease-sensitive sequences like Val-Cit or Val-Ala-Gly into the linker architecture allows for specific cleavage within tumor cells. unipd.it

Architectural Variations: The linear architecture of the PEG4 linker in Ho-PEG4-OH N-Biotin is the most straightforward design. However, researchers are investigating branched or "pendant-shaped" PEGylated linkers. unipd.it These more complex architectures can influence enzymatic access to cleavable sites and shield the payload, potentially improving the therapeutic window. americanpharmaceuticalreview.com

Table 1: Linker Optimization Strategies and Their Potential Impact

| Strategy | Objective | Potential Impact on Ho-PEG4-OH N-Biotin Performance |

| Varying PEG Chain Length | Optimize solubility and circulation half-life. | Longer chains may increase stability but could hinder cell penetration. |

| Incorporating Cleavable Moieties | Ensure payload release only at the target site. | Increased target-specific cytotoxicity and reduced off-target effects. nih.gov |

| Branched or Dendritic Architectures | Modify pharmacokinetic properties and payload shielding. | Improved stability and controlled release kinetics. americanpharmaceuticalreview.comunipd.it |

| Adding Charged Groups | Enhance hydrophilicity and reduce aggregation. | Better formulation properties and potentially altered biodistribution. americanpharmaceuticalreview.com |

Development of Next-Generation Biotin-Based Targeting Ligands with Enhanced Selectivity

Biotin (B1667282) is an attractive targeting ligand due to the overexpression of biotin receptors on the surface of various cancer cells. nih.govresearchgate.net This overexpression facilitates the uptake of biotin-conjugated molecules through receptor-mediated endocytosis. nih.gov However, the development of next-generation biotin-based ligands is crucial to overcome the limitations of standard biotin and enhance targeting selectivity.

Challenges and future directions include:

Affinity and Specificity: While the biotin-avidin interaction is famously strong, the affinity of biotin for its cellular transporters can vary. aatbio.comthermofisher.comthermofisher.com Research is focused on designing biotin analogs with modified structures to achieve higher binding affinity and greater specificity for cancer-specific transporters over those found in healthy tissues.

Understanding Uptake Mechanisms: The precise mechanism by which biotin conjugates are internalized is still a subject of investigation. nih.gov The conjugation process requires modifying the carboxylic acid group of biotin, which is known to be essential for uptake by the main biotin transporter, SMVT. nih.gov This suggests other transporters or mechanisms may be involved. A deeper understanding of these pathways is critical for designing more effective ligands. nih.gov

Overcoming Biological Barriers: The clinical translation of many biotin-based drug candidates has been slow, partly due to issues with formulation and efficacy. nih.gov Future ligands must be designed to not only bind their target with high selectivity but also to ensure the entire conjugate can efficiently navigate the biological journey to the tumor site.

Table 2: Comparison of Standard Biotin and Next-Generation Ligand Goals

| Feature | Standard Biotin | Goals for Next-Generation Ligands |

| Targeting Basis | Overexpression of biotin receptors/transporters on cancer cells. nih.gov | Enhanced specificity for tumor-exclusive receptor isoforms. |

| Binding Affinity | Moderate affinity for cellular transporters. | Higher binding affinity to outcompete endogenous biotin. |

| Uptake Mechanism | Primarily through transporters like SMVT, though questions remain for conjugates. nih.gov | Optimized for internalization via specific, high-capacity pathways. |

| Clinical Translation | Limited by formulation and efficacy challenges. nih.gov | Improved in vivo performance and broader clinical applicability. |

Integration of Ho-PEG4-OH N-Biotin Conjugates with Nanotechnology Platforms

Integrating bioconjugates like Ho-PEG4-OH N-Biotin onto nanotechnology platforms offers a powerful strategy for developing advanced diagnostic and therapeutic agents. nih.gov By attaching the conjugate to the surface of nanoparticles, researchers can combine the targeting capabilities of biotin with the unique physical and chemical properties of the nanomaterial.

Key integration strategies include:

Surface Functionalization: Ho-PEG4-OH N-Biotin can be used to functionalize the surface of various nanoparticles, such as lipid nanoparticles, protein cages, or inorganic nanoparticles. nih.govresearchgate.net The biotin moiety acts as a targeting ligand to guide the nanoparticle to tumor cells, while the PEG4 linker provides a hydrophilic spacer, improving colloidal stability and reducing non-specific interactions.

Multimodal Systems: Holmium (Ho) has radioisotopic properties that can be leveraged for imaging or therapy. By incorporating a holmium-containing conjugate onto a nanoparticle, it's possible to create multimodal systems. For example, a nanoparticle could carry a chemotherapeutic drug in its core while the surface-bound Ho-PEG4-OH N-Biotin provides targeting and a means for radio-imaging or radiotherapy.

Enhanced Delivery: Nanoparticles can overcome some of the delivery challenges faced by small-molecule conjugates. They can protect the payload from degradation, improve circulation time, and accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.net

Table 3: Nanotechnology Platforms for Ho-PEG4-OH N-Biotin Integration

| Nanotechnology Platform | Description | Potential Application with Ho-PEG4-OH N-Biotin |

| Lipid Nanoparticles (LNPs) | Vesicles composed of lipids, capable of encapsulating various payloads. | Surface decoration with the conjugate for targeted delivery of encapsulated drugs or mRNA. |

| Polymeric Nanoparticles | Particles made from biodegradable polymers like chitosan. researchgate.net | Targeted delivery of encapsulated drugs, with holmium providing a diagnostic signal. |

| Protein Cages (e.g., Ferritin) | Naturally occurring protein shells that can encapsulate materials. researchgate.net | Creating a targeted, biocompatible carrier for the holmium payload. |

| Inorganic Nanoparticles | Particles made of materials like gold or iron oxide. | Development of theranostic agents for combined imaging and therapy. |

Addressing Immunogenicity and Biocompatibility in Advanced Bioconjugate Design

Key considerations include:

PEG Immunogenicity: While PEGylation is a widely used strategy to reduce the immunogenicity of therapeutic proteins, growing evidence indicates that PEG itself can be immunogenic. nih.govnih.govyoutube.comresearchgate.net The immune system can generate anti-PEG antibodies, which may lead to the rapid clearance of the conjugate or adverse immune reactions. ablesci.com Research indicates that PEG acts as a hapten, meaning its immunogenicity is highly dependent on the molecule it is conjugated to. nih.govnih.gov

Factors Influencing Anti-PEG Response: The likelihood of an anti-PEG antibody response is influenced by the architecture and molecular weight of the PEG, the nature of the conjugated molecule, and the route of administration. youtube.comresearchgate.net The hydrophobic counterparts in a PEG-conjugate appear to play a significant role in inducing an immune response. nih.gov

Biocompatibility of Biotin: Biotin is a naturally occurring vitamin and is generally considered biocompatible. nih.gov However, the introduction of biotinylated molecules into the body can still have unforeseen interactions.

Alternative Polymers: To mitigate the risks associated with PEG immunogenicity, researchers are exploring alternative hydrophilic polymers, such as zwitterionic poly(carboxybetaine) (PCB), which has shown minimal induction of polymer-specific antibodies. ablesci.com

Table 4: Factors Influencing the Immunogenicity of Bioconjugates

| Factor | Description | Relevance to Ho-PEG4-OH N-Biotin |

| Polymer Properties | Molecular weight, structure (linear vs. branched), and chemical purity of the PEG linker. youtube.comresearchgate.net | The short PEG4 chain may have a different immunogenic profile than longer PEG chains. |

| Conjugate Partner | The nature of the molecule attached to the PEG linker (e.g., protein, nanoparticle). nih.gov | The overall structure of the Ho-Biotin conjugate will influence the haptogenic properties of the PEG linker. |

| Pre-existing Antibodies | Some individuals have pre-existing anti-PEG antibodies from exposure to cosmetics and other products. youtube.com | This could lead to variable responses and rapid clearance in a subset of the population. |

| Host Factors | The genetic background and immune status of the individual. researchgate.net | Different mouse strains show inconsistent immune responses to the same PEGylated protein. researchgate.net |

Computational-Driven Design and High-Throughput Screening for Rational Bioconjugate Engineering

The traditional development of bioconjugates involves laborious and time-consuming experimental cycles. The integration of computational modeling and high-throughput screening (HTS) platforms is revolutionizing this process, enabling a more rational and accelerated approach to engineering molecules like Ho-PEG4-OH N-Biotin. nih.govtandfonline.com

High-Throughput Screening (HTS): HTS platforms enable the rapid synthesis and evaluation of large libraries of bioconjugate variants. njbio.com Automated liquid-handling stations can perform multi-step conjugations in parallel, allowing for the efficient screening of different linkers, payloads, or conjugation sites. nih.gov This approach significantly reduces development time and material requirements. nih.gov HTS can be used to assess critical parameters such as conjugation efficiency, stability, and aggregation post-conjugation. njbio.com

Integrated Platforms: The most powerful approach combines computational design with HTS. tandfonline.com In-silico design is used to generate a library of promising candidate structures, which are then synthesized and screened using automated, high-throughput wet-lab processes. tandfonline.com This end-to-end automation accelerates the identification of candidates with optimal potency and favorable drug-like properties. tandfonline.com

Table 5: Modern Engineering Techniques for Bioconjugate Development

| Technique | Application to Ho-PEG4-OH N-Biotin | Key Advantages |

| Molecular Dynamics Simulations | Predicting the 3D conformation and flexibility of the PEG4 linker and its interaction with the holmium and biotin moieties. nih.gov | Provides insights into structural stability and potential steric hindrance. |

| Machine Learning / AI | Developing quantitative structure-property relationships to predict biocompatibility or targeting efficiency. nih.gov | Accelerates the identification of promising candidates from a vast chemical space. |

| High-Throughput Conjugation | Rapidly synthesizing variants with different linker lengths or attachment points. njbio.comnih.gov | Enables efficient mapping of the optimal design space. |

| High-Throughput Bioassays | Screening large numbers of conjugates for binding affinity and cellular uptake in parallel. njbio.com | Allows for quick identification of the most potent and selective candidates. |

Q & A

Basic Research Questions

Q. What is the structural characterization of Ho-apeg4-oh n-biotin, and how can its purity be validated in experimental settings?

- Methodological Answer : Structural validation requires a combination of analytical techniques:

- Mass Spectrometry (MS) for molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) to resolve functional groups and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays).

For biotinylation efficiency, use streptavidin-binding assays (e.g., ELISA or pull-down) to confirm functional biotin conjugation .

Q. What methodologies are recommended for detecting this compound in cellular assays?

- Methodological Answer :

- Streptavidin-Based Pull-Down : Combine with Western blotting to isolate and identify biotinylated complexes.

- Fluorescent Streptavidin Probes : For live-cell imaging or flow cytometry.

- ELISA Optimization : Dilute samples exceeding standard curve limits (e.g., 1:10–1:100 in PBS) and ensure proper plate sealing during incubations to minimize variability .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction dynamics of this compound with target proteins like SUMO-conjugating enzymes?

- Methodological Answer :

-

Step 1 : Define variables (e.g., ATP dependency, E1/E3 ligase requirements) based on prior SUMOylation protocols .

-

Step 2 : Use in vitro conjugation assays under controlled conditions (e.g., ±ATP, ±E1 enzyme) to isolate interaction mechanisms.

-

Step 3 : Employ photo-crosslinking (e.g., diazirine groups) to capture transient interactions, followed by streptavidin affinity purification and MS analysis .

Experimental Condition Observed Interaction (Figure 2c/3b ) +ATP, +E1 Robust SUMO-Ubc9 conjugation -ATP, +E1 No conjugation +E3 Ligase (RanBP2) Enhanced Sp100 substrate capture

Q. What strategies are effective for resolving contradictions in experimental data involving this compound's binding efficiency across different biological models?

- Methodological Answer :

- Scoping Review Framework : Systematically compare experimental variables (e.g., cell type, incubation time, buffer composition) to identify confounding factors .

- PICO Analysis : Re-express the research question as:

- Population : Target protein (e.g., RanBP2).

- Intervention : this compound concentration.

- Comparison : Wild-type vs. mutant Ubc8.

- Outcome : Binding affinity (e.g., via SPR or ITC) .

- Technical Replicates : Perform ≥3 independent assays to distinguish biological variability from methodological error .

Q. How should researchers optimize in vitro conjugation protocols for this compound to ensure reproducibility?

- Methodological Answer :

- Critical Parameters :

- Reagent Ratios : Optimize biotin:protein molar ratios (e.g., 5:1 to 20:1) to avoid under-/over-labeling.

- Incubation Time : Conduct time-course experiments (e.g., 30 min–24 hr) to determine saturation kinetics.

- Validation Controls :

- Negative Control : Omit biotinylation reagent.

- Positive Control : Use a validated biotinylated standard (e.g., biotin-BSA).

- Documentation : Adhere to NIH guidelines for preclinical reporting, including raw data tables in supplementary materials .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound experiments?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values.

- Error Propagation : Use tools like GraphPad Prism to integrate technical and biological variability.

- Open Science : Share raw datasets and analysis code via repositories (e.g., Zenodo) to enhance transparency .

Q. How can researchers incorporate user feedback to refine hypotheses about this compound's mechanism of action?

- Methodological Answer :

- Stakeholder Workshops : Present preliminary data to biochemists and structural biologists to identify overlooked variables (e.g., post-translational modifications).

- Iterative Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Ethical and Reproducibility Considerations

Q. What guidelines should be followed when reporting negative results or failed replication attempts with this compound?

- Methodological Answer :

- Detailed Documentation : Include exact buffer formulations, instrument calibration dates, and lot numbers for critical reagents.

- Pre-registration : Submit protocols to platforms like Open Science Framework to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.